HFI-419
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Overview
Description
Preparation Methods
The synthesis of HFI-419 involves several steps, starting with the preparation of the pyridinyl-4H-benzopyran scaffoldThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity . Industrial production methods for this compound would likely involve scaling up these synthetic routes, optimizing reaction conditions, and ensuring compliance with regulatory standards for pharmaceutical compounds .
Chemical Reactions Analysis
HFI-419 undergoes various chemical reactions, including:
Oxidation: The hydroxyl group on the chromene ring can be oxidized to form a ketone.
Reduction: The nitro group on the pyridinyl ring can be reduced to an amine.
Substitution: The acetamido group can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines.
Scientific Research Applications
HFI-419 has several scientific research applications:
Mechanism of Action
HFI-419 exerts its effects by inhibiting the activity of insulin-regulated aminopeptidase (IRAP). It competes with the substrate for binding to the extracellular catalytic site of IRAP, interacting with the active site zinc ion via its acetamide group . This inhibition enhances glucose uptake into hippocampal neurons, promoting the formation of functional dendritic spines and improving spatial working memory .
Comparison with Similar Compounds
HFI-419 is compared with other benzopyran-based IRAP inhibitors such as HFI-435 and HFI-437. These compounds share similar structures but differ in their binding affinities and pharmacokinetic properties . This compound exhibits better aqueous solubility and higher potency compared to its analogs, making it a more promising candidate for therapeutic development . Similar compounds include:
HFI-435: Another benzopyran-based IRAP inhibitor with lower aqueous solubility.
HFI-437: A benzopyran analog with different pharmacokinetic properties and binding affinities.
Properties
CAS No. |
1110650-72-0 |
---|---|
Molecular Formula |
C19H18N2O5 |
Molecular Weight |
354.4 |
Purity |
95 |
Origin of Product |
United States |
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